4-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features an indole moiety, which is a significant structure in many biologically active molecules. The presence of the benzenesulfonamide group further enhances its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis method, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the indole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the indole ring or the sulfonamide group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
4-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in the study of cell signaling pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance binding affinity and specificity .
Comparison with Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and has similar biological activities.
Indole-3-carboxylic acid derivatives: These compounds share the indole structure and are used in similar applications.
Uniqueness: 4-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to the presence of both the ethyl group and the benzenesulfonamide moiety, which can enhance its biological activity and specificity compared to other indole derivatives .
Properties
Molecular Formula |
C19H22N2O2S |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H22N2O2S/c1-3-15-8-10-16(11-9-15)24(22,23)20-13-12-17-14(2)21-19-7-5-4-6-18(17)19/h4-11,20-21H,3,12-13H2,1-2H3 |
InChI Key |
VSZQETCTEDYAKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.